
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C22H44O2This compound is characterized by its long carbon chain with multiple methyl groups and a terminal acetate group .
Méthodes De Préparation
The synthesis of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the esterification of 3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process typically includes steps such as purification and distillation to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. .
Applications De Recherche Scientifique
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s long carbon chain and multiple methyl groups may also influence its interaction with cell membranes and other biological structures .
Comparaison Avec Des Composés Similaires
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can be compared with other similar compounds such as:
3,7,11,15-Tetramethylhexadecyl acetate: Similar in structure but with different functional groups.
2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate: Another ester with a similar carbon chain length but different double bond positions.
Geranyl linallol: A related compound with a similar carbon skeleton but different functional groups .
Propriétés
Numéro CAS |
827029-47-0 |
|---|---|
Formule moléculaire |
C22H40O3 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol |
InChI |
InChI=1S/C20H36O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
CUYMBFCOUOPCFP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
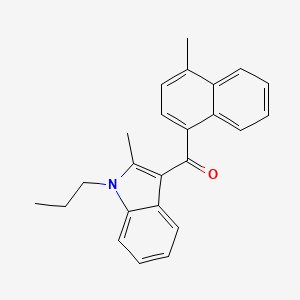

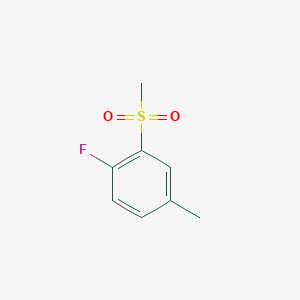
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
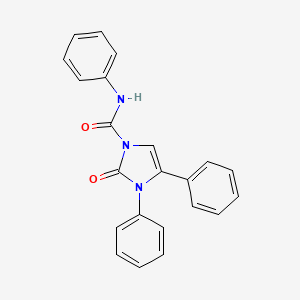


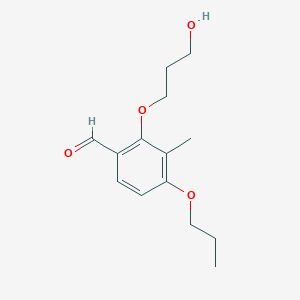

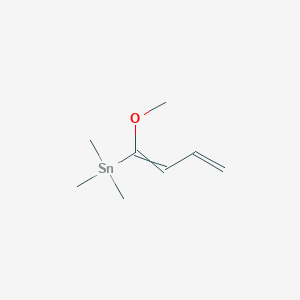
![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
